Cas no 209159-28-4 (4-Cyclopentene-1,3-dione,2-(4-chlorophenyl)-)
209159-28-4 structure
Product Name:4-Cyclopentene-1,3-dione,2-(4-chlorophenyl)-
CAS No:209159-28-4
MF:C10H6ClNO2
MW:207.613141536713
CID:242094
PubChem ID:15400
Update Time:2025-04-19
4-Cyclopentene-1,3-dione,2-(4-chlorophenyl)- Chemical and Physical Properties
Names and Identifiers
-
- 4-Cyclopentene-1,3-dione,2-(4-chlorophenyl)-
- 1-(4-CHLOROPHENYL)-1H-PYRROLE-2,5-DIONE
- 1-(4-CHLOROPHENYL)MALEIMIDE
- 1-(4-CHLORO-PHENYL)-PYRROLE-2,5-DIONE
- 4-(CHLOROPHENYL)MALEAMIC ACID
- AKOS MSC-0021
- ASISCHEM D48954
- AURORA 12545
- N-(4-CHLOROPHENYL)MALEIMIDE
- PD135221
- N-(4-CHLOROPHENYL)-MALEIMIDE
- NSC-52612
- DTXSID70167513
- 1-(4-chlorophenyl)pyrrole-2,5-dione
- FT-0680358
- p-Chlorophenylmaleimide
- 1-(4-chlorophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione
- F79182
- NSC63150
- 209159-28-4
- SCHEMBL962950
- NSC52612
- MALEIMIDE, N-(p-CHLOROPHENYL)-
- 1631-29-4
- NSC 63150
- FT-0605683
- NSC-63150
- A925477
- 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione #
- CHEMBL565701
- Chlorophenylmaleimide
- 4G-904
- NSC 55657
- BDBM50300332
- CS-0307641
- NS00025322
- NSC 52612
- Z56891373
- MFCD00022574
- AKOS000116725
- EN300-03895
- NSC55657
- 7M36TYL94R
- NSC-55657
- 1-BENZYL-1H-BENZOIMIDAZOL-5-YLAMINETRIHYDROCHLORIDE
- EINECS 216-632-7
- n-p-chlorophenylmaleimide
- NCIOpen2_002828
- N-(p-Chlorophenyl)maleimide
- BRN 0139337
- J-503272
- 1H-Pyrrole-2, 1-(4-chlorophenyl)-
- 1H-Pyrrole-2,5-dione, 1-(4-chlorophenyl)-
- WLN: T5VNVJ BR DG
-
- Inchi: 1S/C10H6ClNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-6H
- InChI Key: FPZQYYXSOJSITC-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)N1C(C=CC1=O)=O
Computed Properties
- Exact Mass: 207.0087061g/mol
- Monoisotopic Mass: 207.0087061g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 275
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 37.4Ų
Experimental Properties
- Melting Point: 110-112°
- PSA: 37.38000
- LogP: 1.83440
4-Cyclopentene-1,3-dione,2-(4-chlorophenyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | AB19126-500mg |
1-(4-Chlorophenyl)-1h-pyrrole-2,5-dione |
209159-28-4 | >95% | 500mg |
$384.00 | 2024-04-20 | |
| A2B Chem LLC | AB19126-1g |
1-(4-Chlorophenyl)-1h-pyrrole-2,5-dione |
209159-28-4 | >95% | 1g |
$405.00 | 2024-04-20 | |
| A2B Chem LLC | AB19126-5g |
1-(4-Chlorophenyl)-1h-pyrrole-2,5-dione |
209159-28-4 | >95% | 5g |
$620.00 | 2024-04-20 | |
| A2B Chem LLC | AB19126-10g |
1-(4-Chlorophenyl)-1h-pyrrole-2,5-dione |
209159-28-4 | >95% | 10g |
$884.00 | 2024-04-20 |
4-Cyclopentene-1,3-dione,2-(4-chlorophenyl)- Related Literature
-
Yanyan Zhou,Qingqing Liu,Zhengbiao Zhang,Jian Zhu,Xiulin Zhu Polym. Chem. 2017 8 6909
-
2. Investigation of arene–arene interaction in stereoselective MCPBA epoxidationKeiki Kishikawa,Mamoru Naruse,Shigeo Kohmoto,Makoto Yamamoto,Kentaro Yamaguchi J. Chem. Soc. Perkin Trans. 1 2001 462
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3. An investigation into the structure and conformation of N-(4-bromophenyl)[15N]maleimide by 1H nuclear magnetic resonance spectroscopy of liquid crystalline solutionsJames W. Emsley,Carlo Alberto Veracini,Pier Luigi Barili J. Chem. Soc. Perkin Trans. 2 1980 816
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4. Kinetic and synthetic influences of water and solvent-free conditions on 1,3-dipolar cycloaddition reactions: the phthalazinium and pyridazinium dicyanomethanide 1,3-dipoles: surprisingly successful synthetic methodsRichard N. Butler,Anthony G. Coyne,William J. Cunningham,Luke A. Burke J. Chem. Soc. Perkin Trans. 2 2002 1807
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